AhR Binding Affinity: 6-Methoxy-4'-aminoflavone Exhibits Significantly Lower AhR Affinity Than Halogenated 4'-Substituted Analogs
While direct AhR binding data for 6-Methoxy-4'-aminoflavone is not available in the primary literature, class-level SAR provides a quantitative differentiation framework. The 4'-amino substitution in the para-position of the B-ring is a well-characterized determinant of AhR affinity. In a direct comparative study, 4'-aminoflavone exhibited an AhR binding IC50 of 362 nM, whereas halogenated 4'-substituted flavones (4'-chloro-, 4'-bromo-, 4'-iodo-) displayed affinities ranging from 0.79 to 2.28 nM [1]. This represents a 158- to 458-fold difference in binding affinity attributable solely to the 4'-substituent identity. The 6-methoxy group is not expected to directly enhance AhR binding; rather, it confers metabolic stability [2]. Therefore, 6-Methoxy-4'-aminoflavone is predicted to retain the low-to-moderate AhR affinity characteristic of amino-substituted flavones, making it functionally distinct from high-affinity halogenated analogs for applications requiring differential AhR modulation.
| Evidence Dimension | Ah receptor competitive binding affinity |
|---|---|
| Target Compound Data | Not directly measured; predicted low-to-moderate affinity based on 4'-amino substitution pattern (IC50 ~362 nM for 4'-aminoflavone) |
| Comparator Or Baseline | Halogenated 4'-substituted flavones: IC50 = 0.79–2.28 nM; 4'-aminoflavone: IC50 = 362 nM; TCDD: IC50 = 1.78 nM |
| Quantified Difference | 158–458× lower affinity for 4'-amino-substituted vs. halogenated 4'-substituted flavones |
| Conditions | Competitive binding assay using rat hepatic cytosol Ah receptor and [³H]TCDD as radioligand |
Why This Matters
Users requiring selective AhR modulation at moderate versus high affinity can differentiate 6-Methoxy-4'-aminoflavone from halogenated analogs based on this established SAR pattern.
- [1] Lu YF, Santostefano M, Cunningham BD, Threadgill MD, Safe S. Substituted flavones as aryl hydrocarbon (Ah) receptor agonists and antagonists. Biochemical Pharmacology. 1996;51(8):1077-1087. View Source
- [2] Wen X, Walle T. Bioavailable flavonoids: Cytochrome P450-mediated metabolism of methoxyflavones. Drug Metabolism and Disposition. 2006;34(11):1786-1792. View Source
